L-Theanine

概要

説明

テアニンは、1949年に日本の科学者によってお茶の化学組成を研究している際に初めて発見されました . テアニンは、タンパク質生成アミノ酸であるL-グルタミン酸とL-グルタミンの類似体であり、脳に対する鎮静効果で知られています .

2. 製法

合成経路と反応条件: テアニンはいくつかの方法で合成できます。一般的な方法の1つは、エチルアミンとL-グルタミン酸を基質として用いた酵素合成です。 この反応は、アデノシン三リン酸(ATP)およびマグネシウムやカリウムなどの金属イオンの存在下で、γ-グルタミルメチルアミドシンテターゼ酵素によって触媒されます . 別の方法では、無傷の微生物細胞が基質をテアニンに変換する全細胞触媒を用います .

工業的生産方法: テアニンの工業的生産では、多くの場合、微生物発酵技術が用いられます。例えば、大腸菌は、テアニン合成に必要な酵素を発現するように遺伝子操作できます。 この方法では、γ-グルタミルメチルアミドシンテターゼ、ポリリン酸キナーゼ、アラニン転移酵素、アラニン脱炭酸酵素などの酵素を共発現させます . 発酵プロセスは、テアニンの収率を高めるように最適化されており、大規模生産に適しています。

3. 化学反応解析

反応の種類: テアニンは、以下を含むさまざまな化学反応を起こします。

酸化: テアニンは酸化されて異なる誘導体になり、これはそれぞれ異なる生物活性を持つ可能性があります。

還元: 還元反応は、テアニンの構造を修飾し、その効果を変化させる可能性があります。

置換: テアニンは、1つの官能基が別の官能基に置き換わる置換反応に参加できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。

置換: 目的の置換に応じて、さまざまな試薬を使用できます。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化は、潜在的な治療効果を持つさまざまなテアニン誘導体を生成する可能性があります .

準備方法

Synthetic Routes and Reaction Conditions: Theanine can be synthesized through several methods. One common method involves the enzymatic synthesis using ethylamine and L-glutamate as substrates. This reaction is catalyzed by the enzyme γ-glutamylmethylamide synthetase in the presence of adenosine triphosphate (ATP) and metal ions such as magnesium and potassium . Another method involves the use of whole-cell catalysis, where intact microbial cells convert the substrate into theanine .

Industrial Production Methods: Industrial production of theanine often employs microbial fermentation techniques. For instance, Escherichia coli can be genetically engineered to express the necessary enzymes for theanine synthesis. This method involves the co-expression of enzymes such as γ-glutamylmethylamide synthetase, polyphosphate kinase, alanine transaminase, and alanine decarboxylase . The fermentation process is optimized to increase the yield of theanine, making it suitable for large-scale production.

化学反応の分析

Types of Reactions: Theanine undergoes various chemical reactions, including:

Oxidation: Theanine can be oxidized to form different derivatives, which may have distinct biological activities.

Reduction: Reduction reactions can modify theanine’s structure, potentially altering its effects.

Substitution: Theanine can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various reagents, depending on the desired substitution, can be employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different theanine derivatives with potential therapeutic benefits .

科学的研究の応用

Cognitive Enhancement

Effects on Attention and Memory

L-Theanine has been shown to improve cognitive functions, particularly attention and memory. A study involving middle-aged participants demonstrated that this compound supplementation significantly reduced plasma levels of amyloid-beta peptides, which are associated with cognitive decline. Over 12 weeks, participants who received this compound exhibited a notable improvement in working memory compared to the placebo group .

Table 1: Cognitive Function Improvement with this compound

| Group | Baseline Plasma A β (1–40) (pg/mL) | Plasma A β (1–40) after 12 Weeks (pg/mL) | Change from Baseline (pg/mL) |

|---|---|---|---|

| Placebo | 219 ± 56 | 210 ± 65 | –9.21 ± 35 |

| Theanine | 243 ± 175 | 205 ± 94 | –38.6 ± 105 |

This indicates a potential neuroprotective effect of this compound, making it a candidate for cognitive enhancement interventions.

Stress Reduction and Relaxation

This compound has also been associated with stress reduction. In a double-blind study involving university students, participants who consumed this compound showed reduced anxiety levels and improved reaction times during attention tasks. This was particularly evident in individuals with high anxiety propensity, where this compound enhanced alpha brain wave activity, indicating a state of relaxation .

Table 2: Anxiety Reduction Effects of this compound

| Group | Pre-Intervention Anxiety Score | Post-Intervention Anxiety Score | Change in Score |

|---|---|---|---|

| High Anxiety Propensity | X | Y | Z |

| Minimal Anxiety Propensity | A | B | C |

Therapeutic Potential

Mental Health Applications

Emerging research suggests that this compound may have therapeutic effects on mental health disorders. A study reported that daily administration of this compound for four weeks resulted in significant improvements in symptoms of major depressive disorder among participants . This aligns with findings that indicate this compound's ability to modulate neurotransmitter levels in the brain, potentially enhancing mood and cognitive function.

Neuroprotective Properties

Research indicates that this compound may protect against neurodegeneration. Animal studies have shown that it can improve hippocampal synaptic plasticity and enhance cognitive performance in stressed models . Additionally, its antioxidant properties have been linked to reduced oxidative stress in various models of neurodegenerative diseases.

Functional Food Development

Given its beneficial properties, this compound is increasingly being incorporated into functional foods and beverages aimed at promoting mental well-being. Its ability to counteract caffeine-induced jitters while enhancing focus makes it an attractive ingredient in energy drinks and dietary supplements .

作用機序

テアニンは、脳内の神経伝達物質と相互作用することで効果を発揮します。 γ-アミノ酪酸(GABA)、セロトニン、ドーパミンなどのレベルを上昇させますが、これらはリラックスと気分の改善に関連しています . テアニンはまた、シナプス後受容体に対するグルタミン酸と競合し、その結合を阻害し、神経毒性を防ぎます . さらに、テアニンはグルタミン輸送体に影響を与え、グルタミンからグルタミン酸への変換を抑制し、さらに神経保護効果に貢献します .

類似化合物:

グルタミン酸: テアニンはグルタミン酸の類似体であり、グルタミン酸は脳の興奮性シグナル伝達に関与する神経伝達物質です。

グルタミン: テアニンは、さまざまな代謝プロセスに関与するもう1つのアミノ酸であるグルタミンとも類似しています。

ユニークさ: テアニンは血脳関門を通過する能力と、神経伝達物質レベルへのユニークな影響により、他の類似化合物とは異なります . 過剰な場合は神経毒性になる可能性のあるグルタミン酸とは異なり、テアニンは神経保護効果を与え、眠気を引き起こすことなくリラックスを促進します .

類似化合物との比較

Glutamate: Theanine is an analog of glutamate, a neurotransmitter involved in excitatory signaling in the brain.

Glutamine: Theanine is also similar to glutamine, another amino acid involved in various metabolic processes.

Uniqueness: Theanine’s ability to cross the blood-brain barrier and its unique effects on neurotransmitter levels set it apart from other similar compounds . Unlike glutamate, which can be neurotoxic in excess, theanine provides neuroprotection and promotes relaxation without causing drowsiness .

生物活性

L-Theanine, an amino acid predominantly found in green tea (Camellia sinensis), has garnered significant attention for its diverse biological activities. This article explores the various effects of this compound on health, focusing on its neuroprotective, immunomodulatory, antioxidant, and cognitive-enhancing properties. The findings are supported by case studies and research data, highlighting the compound's potential therapeutic applications.

Overview of this compound

This compound is structurally similar to glutamate and is known for its ability to cross the blood-brain barrier. It is primarily recognized for promoting relaxation without sedation, making it a subject of interest in studies related to stress, anxiety, and cognitive function.

Neuroprotective Effects

Research indicates that this compound has neuroprotective properties, particularly in models of oxidative stress. In a study involving neuronal-like rat pheochromocytoma cells exposed to cadmium oxide, this compound significantly reduced reactive oxygen species (ROS) levels and enhanced the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) .

Table 1: Effects of this compound on Antioxidant Enzyme Activity

| Study | Cell Model | Treatment | ROS Levels | SOD Activity | CAT Activity |

|---|---|---|---|---|---|

| Rat PC12 | 100 µM this compound | Decreased | Increased | Increased |

Immunomodulatory Activity

This compound has been shown to modulate immune responses. It enhances the activity of γδ T cells, which play a crucial role in the innate immune response. A study demonstrated that supplementation with this compound increased γδ T cell function, thereby reducing the incidence of cold and flu symptoms . Furthermore, this compound's anti-inflammatory properties were highlighted in a study where it inhibited nuclear factor kappa B (NF-κB) signaling pathways, leading to decreased expression of pro-inflammatory cytokines .

Table 2: Immunomodulatory Effects of this compound

Cognitive Enhancement

The cognitive-enhancing effects of this compound have been well-documented. A randomized controlled trial found that participants who received 200 mg/day of this compound exhibited significant improvements in stress-related symptoms and cognitive performance compared to a placebo group . Additionally, when combined with caffeine, this compound was shown to improve attention and focus during demanding tasks .

Table 3: Cognitive Performance Metrics

| Study | Group Size | Treatment Duration | Cognitive Improvement |

|---|---|---|---|

| 30 | 4 weeks | Significant reduction in stress-related symptoms | |

| 60 | Single dose | Improved attention in cognitive tasks |

Case Studies

- Stress Reduction : In a double-blind placebo-controlled study involving 30 healthy adults, participants reported lower scores on the Self-rating Depression Scale and State-Trait Anxiety Inventory after four weeks of this compound administration compared to placebo .

- Cognitive Function in Older Adults : A study focusing on middle-aged individuals indicated that this compound supplementation contributed to improvements in attention and working memory over a 12-week period .

特性

IUPAC Name |

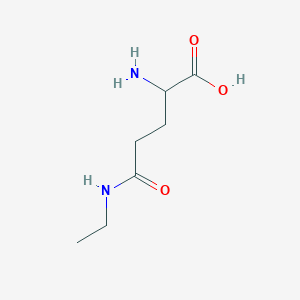

(2S)-2-amino-5-(ethylamino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3/c1-2-9-6(10)4-3-5(8)7(11)12/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATAGRPVKZEWHA-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80184817 | |

| Record name | Theanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-Theanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034365 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

214-216 °C | |

| Record name | Theanine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8166 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in 2.6 parts water at 0 °C; soluble in 1.8 parts water at 100 °C, Insoluble in ethanol and ether | |

| Record name | Theanine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8166 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

L-theanine (N-ethyl-L-glutamine) or theanine is a major amino acid uniquely found in green tea. L-theanine has been historically reported as a relaxing agent, prompting scientific research on its pharmacology. Animal neurochemistry studies suggest that L-theanine increases brain serotonin, dopamine, GABA levels and has micromolar affinities for AMPA, Kainate and NMDA receptors. In addition has been shown to exert neuroprotective effects in animal models possibly through its antagonistic effects on group 1 metabotrophic glutamate receptors. Behavioural studies in animals suggest improvement in learning and memory. Overall, L-theanine displays a neuropharmacology suggestive of a possible neuroprotective and cognitive enhancing agent and warrants further investigation in animals and humans., In an investigation of the mechanisms of the neuroprotective effects of theanine (gamma-glutamylethylamide) in brain ischemia, inhibition by theanine of the binding of [(3)H](RS)-alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA), [(3)H]kainate, and [(3)H](E)-3-(2-phenyl-2-carboxyethenyl)-4,6-dichloro-1-H-indole-2-carboxylic acid (MDL 105,519) to glutamate receptors was studied in terms of its possible inhibiting effects on the three receptor subtypes (AMPA, kainate, and NMDA glycine), with rat cortical neurons. Theanine bound the three receptors, but its IC50 of theanine was 80- to 30,000-fold less than that of L-glutamic acid., In this study, the inhibitory effect of L-theanine, an amino acid derivative of tea, on the rewarding effects of nicotine and its underlying mechanisms of action were studied. We found that L-theanine inhibited the rewarding effects of nicotine in a conditioned place preference (CPP) model of the mouse and reduced the excitatory status induced by nicotine in SH-SY5Y cells to the same extent as the nicotine receptor inhibitor dihydro-beta-erythroidine (DHbetaE). Further studies using high performance liquid chromatography, western blotting and immunofluorescence staining analyses showed that L-theanine significantly inhibited nicotine-induced tyrosine hydroxylase (TH) expression and dopamine production in the midbrain of mice. L-theanine treatment also reduced the upregulation of the a(4), beta(2) and a(7) nicotine acetylcholine receptor (nAChR) subunits induced by nicotine in mouse brain regions that related to the dopamine reward pathway, thus decreasing the number of cells that could react to nicotine. In addition, L-theanine treatment inhibited nicotine-induced c-Fos expression in the reward circuit related areas of the mouse brain. Knockdown of c-Fos by siRNA inhibited the excitatory status of cells but not the upregulation of TH induced by nicotine in SH-SY5Y cells. Overall, the present study showed that L-theanine reduced the nicotine-induced reward effects via inhibition of the nAChR-dopamine reward pathway. These results may offer new therapeutic strategies for treatment of tobacco addiction., L-theanine, previously shown to penetrate the blood-brain barrier through the leucine-preferring transport system, has been demonstrated to produce significant increases in serotonin and/or dopamine concentrations in the brain principally in the striatum, hypothalamus and hippocampus., For more Mechanism of Action (Complete) data for Theanine (9 total), please visit the HSDB record page. | |

| Record name | Theanine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8166 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals from ethanol + water | |

CAS No. |

3081-61-6 | |

| Record name | L-Theanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3081-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Theanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003081616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Theanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12444 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Theanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THEANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8021PR16QO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Theanine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8166 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Theanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034365 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

174.20, 217 - 218 °C | |

| Record name | Theanine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8166 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Theanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034365 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。